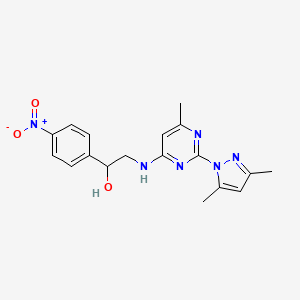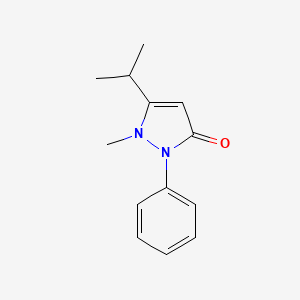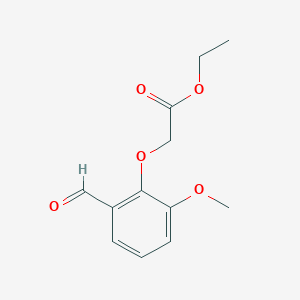![molecular formula C13H20ClNO2S B2446147 3-[(3-Methylsulfonylphenyl)methyl]piperidine;hydrochloride CAS No. 2378502-15-7](/img/structure/B2446147.png)
3-[(3-Methylsulfonylphenyl)methyl]piperidine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(3-Methylsulfonylphenyl)methyl]piperidine;hydrochloride” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The exact molecular structure of “3-[(3-Methylsulfonylphenyl)methyl]piperidine;hydrochloride” is not available in the sources I found.Chemical Reactions Analysis
Piperidines undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Specific reactions for “3-[(3-Methylsulfonylphenyl)methyl]piperidine;hydrochloride” are not mentioned in the sources I found.Applications De Recherche Scientifique
Metabolic Activity in Obese Rats :
- A study found that chronic administration of a compound similar to 3-[(3-Methylsulfonylphenyl)methyl]piperidine; hydrochloride, specifically 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate, hydrochloride, led to reduced food intake and weight gain in obese rats. This suggests potential applications in metabolic studies and obesity research (Massicot, Steiner, & Godfroid, 1985).
Feeding Behavior and Toxicity Studies :
- Another study on a similar compound, 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxyacetate) hydrochloride, examined its effects on feeding behavior. This research is significant for understanding the compound's impact on satiety and obesity, without amphetamine-like toxicity or psychotropic activity (Massicot, Thuillier, & Godfroid, 1984).
Antimicrobial Activity Against Tomato Plant Pathogens :
- Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed significant antimicrobial activities against bacterial and fungal pathogens affecting tomato plants. These findings indicate the compound's potential use in agricultural pest management (Vinaya et al., 2009).
Anti-acetylcholinesterase Activity :
- A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally related to 3-[(3-Methylsulfonylphenyl)methyl]piperidine hydrochloride, demonstrated potent anti-acetylcholinesterase activity. This suggests the compound's relevance in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Inhibitors for CCR5 Receptor as Anti-HIV-1 Agents :
- Studies on 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes revealed their potential as potent CCR5 antagonists, suggesting a role in HIV-1 treatment (Finke et al., 2001).
Synthesis of Chiral Piperidines for Pharmaceutical Applications :
- Research on the synthesis of chiral N-tert-butylsulfinylhomoallylamines and their application in enantioselective synthesis of naturally occurring 2,6-cis-disubstituted piperidines indicates their significance in pharmaceutical development (Gonzalez-Gomez, Foubelo, & Yus, 2008).
Safety And Hazards
The safety data sheet for a similar compound, piperidine, indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . Specific safety and hazard information for “3-[(3-Methylsulfonylphenyl)methyl]piperidine;hydrochloride” is not available in the sources I found.
Propriétés
IUPAC Name |
3-[(3-methylsulfonylphenyl)methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S.ClH/c1-17(15,16)13-6-2-4-11(9-13)8-12-5-3-7-14-10-12;/h2,4,6,9,12,14H,3,5,7-8,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHOKUNNNJXYCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)CC2CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylsulfonylphenyl)methyl]piperidine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopentanecarboxamide](/img/structure/B2446064.png)

![N-[3-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]azepane-1-carboxamide](/img/structure/B2446068.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2446069.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl-pyrimidin-2-ylamino]acetic acid](/img/structure/B2446072.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2446077.png)
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)azetidine-3-carboxamide](/img/structure/B2446078.png)
![1-(4-Bromophenyl)sulfonyl-2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2446079.png)
![6-(2,3-Dimethylphenyl)-2-(2-methoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2446080.png)

![2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3,5-dinitrobenzoate](/img/structure/B2446082.png)
![3-amino-N-(2-fluorophenyl)-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2446083.png)
